molecular formula C16H15F2N3O2 B6974188 (3-Fluoro-4-hydroxyphenyl)-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]methanone

(3-Fluoro-4-hydroxyphenyl)-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]methanone

Cat. No.: B6974188
M. Wt: 319.31 g/mol
InChI Key: UOYUZAGBMJIEOB-UHFFFAOYSA-N
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Description

(3-Fluoro-4-hydroxyphenyl)-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]methanone is a complex organic compound that features both fluorinated aromatic rings and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-4-hydroxyphenyl)-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the fluorinated aromatic compounds and introduce the piperazine ring through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-4-hydroxyphenyl)-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(3-Fluoro-4-hydroxyphenyl)-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Fluoro-4-hydroxyphenyl)-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Fluoro-4-hydroxyphenyl)-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]methanone is unique due to its specific combination of fluorinated aromatic rings and a piperazine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

(3-fluoro-4-hydroxyphenyl)-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N3O2/c17-12-2-4-15(19-10-12)20-5-7-21(8-6-20)16(23)11-1-3-14(22)13(18)9-11/h1-4,9-10,22H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYUZAGBMJIEOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)F)C(=O)C3=CC(=C(C=C3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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